N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane
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Overview
Description
N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane is a multifunctional epoxy resin known for its high thermal stability and mechanical strength. It is widely used in the production of advanced composites and coatings due to its excellent adhesive properties and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through the reaction of 4,4'-diamino-3,3'-dimethyldiphenylmethane with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the compound is produced using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve the desired molecular weight and functionality.
Chemical Reactions Analysis
Types of Reactions: N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of high-performance epoxy resins, which are essential in the production of advanced composites and coatings. Its high reactivity and multifunctionality make it an ideal candidate for cross-linking reactions.
Biology: In biological research, the compound is used as a cross-linking agent in the preparation of hydrogels and bioadhesives. Its biocompatibility and mechanical properties make it suitable for tissue engineering applications.
Medicine: N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane is used in the development of drug delivery systems and medical adhesives. Its ability to form strong bonds with biological tissues is valuable in surgical applications.
Industry: The compound is widely used in the aerospace and automotive industries for the production of lightweight and durable composite materials
Mechanism of Action
The compound exerts its effects through the formation of strong covalent bonds with substrates. Its epoxy groups react with nucleophiles, such as amines and hydroxyl groups, to form cross-linked networks. The resulting materials exhibit enhanced mechanical strength and thermal stability.
Molecular Targets and Pathways: The primary molecular targets are the nucleophilic sites on the substrates, which include amines, hydroxyl groups, and other reactive functional groups. The cross-linking reaction involves the opening of the epoxy ring and the formation of a secondary amine or hydroxyl group.
Comparison with Similar Compounds
N,N,N',N'-Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM): Similar in structure but lacks the methyl groups at the 3,3' positions.
N,N,N',N'-Tetraglycidyl-4,4'-diaminodiphenyl ether: Contains ether linkages instead of methylene groups.
N,N,N',N'-Tetraglycidyl-4,4'-diaminodiphenylsulfone: Contains sulfone groups instead of methylene groups.
Uniqueness: N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane stands out due to its enhanced thermal stability and mechanical properties compared to its analogs. The presence of methyl groups at the 3,3' positions contributes to its superior performance in high-temperature applications.
Properties
Molecular Formula |
C27H34N2O4 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-[[4-[bis(oxiran-2-ylmethyl)amino]-3-methylphenyl]methyl]-2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C27H34N2O4/c1-18-7-20(3-5-26(18)28(10-22-14-30-22)11-23-15-31-23)9-21-4-6-27(19(2)8-21)29(12-24-16-32-24)13-25-17-33-25/h3-8,22-25H,9-17H2,1-2H3 |
InChI Key |
URMAPCSETFYZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)C)N(CC5CO5)CC6CO6 |
Origin of Product |
United States |
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